Isohumulone

Vue d'ensemble

Description

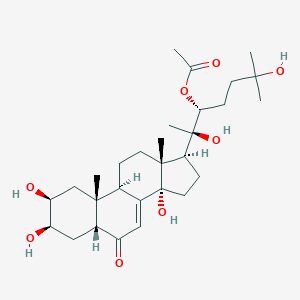

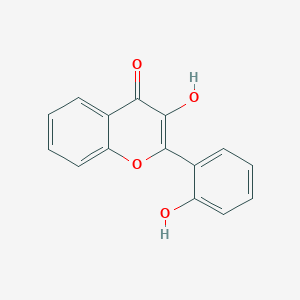

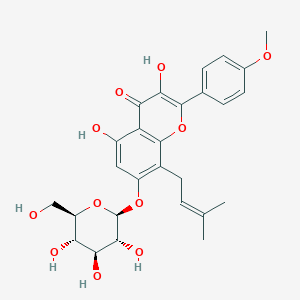

Isohumulones are chemical compounds that contribute to the bitter taste of beer and are in the class of compounds known as iso-alpha acids . They are found in hops . The molecular formula of Isohumulone is C21H30O5 . The average mass is 362.460 Da and the monoisotopic mass is 362.209320 Da .

Synthesis Analysis

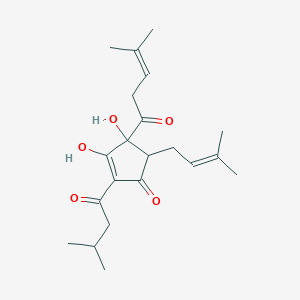

Humulones, compounds prevalent in the hops flowers used in beer brewing, undergo isomerization during the brewing process, and the resulting isohumulones are considered to be the primary contributors to the bitter flavors present in beer . In an effort to analyze beer, one of the homologs of humulone was isolated before being subsequently isomerized and deuterated .Molecular Structure Analysis

The molecular structure of Isohumulone is complex with multiple functional groups. It includes hydroxyl groups, carbonyl groups, and multiple carbon-carbon double bonds .Chemical Reactions Analysis

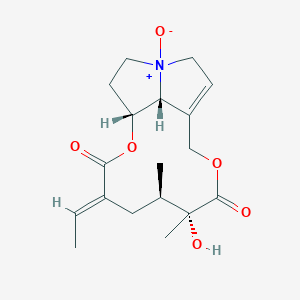

When beer is exposed to light, isohumulones can decompose in a reaction catalyzed by riboflavin to generate free-radical species . The cleaved acyl side-chain radical then decomposes further, expelling carbon monoxide and generating 1,1-dimethylallyl radical .Physical And Chemical Properties Analysis

Isohumulones have a molecular formula of C21H30O5 . The average mass is 362.460 Da and the monoisotopic mass is 362.209320 Da .Applications De Recherche Scientifique

1. Impact on Diabetes and Obesity

Isohumulones, the bitter component of beer, have been shown to activate peroxisome proliferator-activated receptors (PPARα and PPARγ) and exhibit beneficial effects in diabetes and obesity. In a study involving subjects with prediabetes, ingestion of isohumulones led to decreased fasting blood glucose and body mass index (BMI) (Obara et al., 2009). Additionally, in diabetic mice, treatment with isohumulones resulted in reduced plasma glucose, triglyceride, and free fatty acid levels without significant body weight gain, which is often a side effect of other treatments (Yajima et al., 2004).

2. Renal Injury Amelioration

Isohumulones have shown potential in ameliorating renal injury. In a study with Dahl salt-sensitive hypertensive rats, isohumulones reduced blood pressure, proteinuria, and scores for glomerulosclerosis and interstitial fibrosis. They also decreased reactive oxygen species production in kidneys, suggesting an anti-oxidative effect (Namikoshi et al., 2007).

3. Effects on Lipid Metabolism

Research indicates that isohumulones can modulate blood lipid status through PPARα activation. Mice treated with isohumulones showed an increase in liver weight and reduced plasma triglyceride and free fatty acid levels. Isohumulones also upregulated the expression of genes involved in hepatic fatty acid oxidation (Shimura et al., 2005).

4. Photooxidative Degradation and Beer Quality

Isohumulones undergo photooxidative degradation, which is a key step in the formation of lightstruck flavor in beer. The degradation leads to the production of radical precursors and other compounds that contribute to off-flavors in beer (Huvaere et al., 2005).

5. Potential in Medical Nutrition Therapy

Isohumulones from hops have been found to reduce metabolic inflammation, insulin resistance, dyslipidemia, and obesity. Their unique mechanism of action suggests their potential use in medical nutrition therapy for chronic inflammation and insulin resistance-related diseases (Bland et al., 2015).

6. Endothelial Function Improvement

Oral ingestion of isohumulones has been shown to acutely improve endothelial functions in both smokers and non-smokers. This effect is believed to be through the reduction of intracellular oxidative stress (Tomita et al., 2017).

7. Antitumor Activities

Isohumulones have demonstrated inhibitory effects on certain cancer cells, such as SGC-7901 and HepG-2, by inducing apoptosis through a mitochondria-dependent pathway (Ji Yu-bin, 2007).

8. Bacteriostatic Properties

Isohumulones exhibit bacteriostatic effects against most gram-positive bacteria, making them a subject of interest for antimicrobial research (Blanco et al., 2007).

9. Cancer Chemoprevention

Isohumulones have been identified as potent inducers of NAD(P)H:quinone reductase activity, suggesting a novel mechanism for cancer chemoprevention. They also inhibit lipopolysaccharide-induced inducible nitric oxide synthase activity, which further supports their potential in cancer prevention (Bohr et al., 2008).

Orientations Futures

Isohumulones have been subjected to numerous biomedical studies investigating their impact on a wide range of pathologies . They have shown promising results in improving insulin sensitivity and reducing insulin resistance . This suggests that isohumulones could be a promising basis for the development of novel and selective AKR1B10-inhibitors .

Propriétés

IUPAC Name |

3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARXXMMQVDCYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948427 | |

| Record name | 3,4-Dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isohumulone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Isohumulone | |

CAS RN |

25522-96-7, 467-72-1 | |

| Record name | Isohumulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25522-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025522967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isohumulone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62 - 63 °C | |

| Record name | Isohumulone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.